molecular formula C11H18N4O B3016564 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2101199-05-5

4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B3016564
CAS No.: 2101199-05-5
M. Wt: 222.292
InChI Key: CSXQBOGXJIPMBR-UHFFFAOYSA-N
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Description

Emergence of Pyrazole Scaffolds in Drug Discovery

Pyrazole, a five-membered heterocycle with adjacent nitrogen atoms, has become a privileged scaffold in medicinal chemistry due to its synthetic adaptability, metabolic stability, and capacity for diverse bioactivity. Early applications focused on its aromatic character and hydrogen-bonding capabilities, which enabled interactions with biological targets such as kinases and enzymes. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first natural pyrazole derivative, sparking interest in its pharmacological potential.

By the 21st century, pyrazole-based drugs proliferated, with eight FDA-approved protein kinase inhibitors (PKIs) incorporating unfused pyrazole rings, including crizotinib and ruxolitinib. The scaffold’s ability to mimic adenine in ATP-binding pockets made it invaluable for targeting kinases involved in cancer and inflammatory diseases. Table 1 highlights key pyrazole-containing drugs and their therapeutic applications.

Table 1: FDA-Approved Pyrazole-Based Drugs and Their Targets

Drug Name Target Kinase Therapeutic Use
Crizotinib ALK/ROS1 Non-small cell lung cancer
Ruxolitinib JAK1/JAK2 Myelofibrosis, polycythemia vera
Erdafitinib FGFR Urothelial carcinoma

Role of Carboxamide Functionalization in Bioactivity Optimization

Carboxamide groups (-CONR2) enhance pyrazole derivatives’ bioactivity by improving solubility, hydrogen-bonding capacity, and target affinity. The electronegative oxygen and nitrogen atoms in carboxamides facilitate interactions with polar residues in enzymatic active sites. For instance, in crizotinib, the carboxamide moiety stabilizes binding to ALK kinase through hydrogen bonds with glutamate and methionine residues.

In 4-amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide, the dimethylcarboxamide at position 5 likely contributes to metabolic stability by reducing oxidative cleavage susceptibility compared to unsubstituted pyrazoles. This modification aligns with trends observed in SDHI (succinate dehydrogenase inhibitor) fungicides like fluopicolide, where carboxamide groups are critical for antifungal activity.

Table 2: Impact of Carboxamide Substitution on Pyrazole Bioactivity

Compound Class Bioactivity (IC50) Key Interaction
Unsubstituted pyrazole 250 nM Weak H-bond donor/acceptor
Carboxamide-pyrazole 12 nM Strong H-bond with kinase

Historical Milestones in Cyclopentyl-Substituted Pyrazole Development

Cyclopentyl substitution emerged as a strategy to modulate pyrazole derivatives’ steric and electronic properties. The cyclopentyl group’s non-planar structure enhances lipophilicity, improving membrane permeability while maintaining conformational flexibility. Early examples include fungicides like fluopicolide, where cyclopentyl groups improved binding to succinate dehydrogenase.

The synthesis of 4-amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide (CAS: 2101199-05-5) reflects iterative optimization. Patent literature reveals that cyclopentyl-substituted pyrazoles were first explored in the 2010s, with Syngenta’s CN102239137A disclosing pyrazole carboxamides for microbial control. Subsequent derivatives, such as 4-bromo-N-cyclopentyl-1,5-dimethyl-1H-pyrazole-3-carboxamide, demonstrated the scaffold’s adaptability to halogenation for enhanced reactivity.

Table 3: Timeline of Cyclopentyl-Substituted Pyrazole Innovations

Year Innovation Application
2012 Synthesis of cyclopentyl-carboxamide hybrids Antimicrobial agents
2017 Fluopicolide commercialization SDHI fungicide
2021 Brominated cyclopentyl-pyrazole derivatives Kinase inhibitor precursors

Properties

IUPAC Name

4-amino-2-cyclopentyl-N,N-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-14(2)11(16)10-9(12)7-13-15(10)8-5-3-4-6-8/h7-8H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXQBOGXJIPMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=NN1C2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate This intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The following table summarizes key differences between the target compound and related pyrazole carboxamides:

Compound Name (CAS/ID) Substituents (Position) Molecular Weight Melting Point (°C) Key Features
Target Compound (Synonyms in ) 1-Cyclopentyl, 4-amino, 5-CON(CH3)₂ ~197–200 N/A High lipophilicity; bulky substituent
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) 1-Phenyl, 5-chloro, 3-methyl, 4-carboxamide 403.1 133–135 Chloro/cyano groups; aromatic substitution
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide () 1-(2-Fluoroethyl), 4-amino, 5-CON(CH3)₂ 200.217 N/A Fluoroethyl group; increased polarity
3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide () 1-Ethyl, 3-amino, 5-CON(CH3)₂ ~182–185 (calc) N/A Smaller alkyl chain; altered amino position
5-Amino-1-methyl-1H-pyrazole-4-carboxamide () 1-Methyl, 5-amino, 4-carboxamide 140.15 N/A Minimal substituents; simpler structure

Key Observations :

  • Cyclopentyl vs.
  • N,N-Dimethyl Carboxamide: This group likely confers metabolic stability over non-dimethylated analogs, as seen in , where N-demethylation is a major metabolic pathway for similar compounds .
  • Fluoroethyl vs. Cyclopentyl : The fluoroethyl substituent in introduces polarity, which may enhance solubility but reduce bioavailability in hydrophobic environments.

Biological Activity

4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H18N4OC_{11}H_{18}N_{4}O with a molecular weight of 222.29 g/mol. It features a pyrazole ring substituted with an amino group and a cyclopentyl group, which may influence its biological interactions.

PropertyValue
IUPAC Name4-amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide
Molecular FormulaC₁₁H₁₈N₄O
Molecular Weight222.29 g/mol

Synthesis

The synthesis of 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide typically involves:

  • Cyclization : The reaction of cyclopentanone with hydrazine to form a cyclopentyl hydrazone intermediate.
  • Formation of Pyrazole : The intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole ring.

This method can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It can act as an enzyme inhibitor or receptor modulator, leading to various biological effects such as:

  • Anti-inflammatory Activity : By inhibiting pro-inflammatory enzymes.
  • Anticancer Activity : Through modulation of signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

Research indicates that 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide may inhibit enzymes involved in inflammatory processes and cancer progression. For instance, it has been studied for its potential to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers .

Case Studies

  • Anticancer Applications : In vitro studies have shown that derivatives of pyrazole compounds, including this one, exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide were found to suppress the proliferation of lung and gastric cancer cells with IC50 values in the nanomolar range .
  • Anti-inflammatory Effects : A study demonstrated that the compound could effectively reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis

Comparative studies with similar compounds reveal that the cyclopentyl group enhances binding affinity towards target enzymes compared to other pyrazole derivatives lacking this feature. This structural uniqueness may contribute to its therapeutic potential.

Compound NameStructure FeatureBiological Activity
4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamideCyclopentyl groupAnti-inflammatory, anticancer
4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamideMethyl groupModerate anticancer activity
3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamideChlorinated phenyl groupAnticancer activity

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